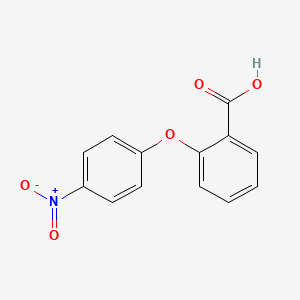

2-(4-Nitrophenoxy)benzoic acid

Description

BenchChem offers high-quality 2-(4-Nitrophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Nitrophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYVYVIQKXALAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332586 | |

| Record name | 2-(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-87-7 | |

| Record name | 2-(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)benzoic Acid via Ullmann Condensation

Abstract: The Ullmann condensation, a cornerstone of copper-catalyzed cross-coupling chemistry, remains a pivotal method for the formation of carbon-heteroatom bonds, particularly the synthesis of diaryl ethers.[1] This technical guide provides an in-depth exploration of the synthesis of 2-(4-nitrophenoxy)benzoic acid, a valuable intermediate in medicinal chemistry, through a modern, ligand-assisted Ullmann reaction. We will dissect the mechanistic underpinnings of the catalytic cycle, present a detailed and validated experimental protocol, and analyze the critical parameters that govern reaction success. This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and a practical framework for implementing this classic yet evolving transformation.

The Ullmann Condensation: A Legacy Reimagined

First reported by Fritz Ullmann in the early 20th century, the Ullmann condensation has long been the primary method for constructing diaryl ether linkages.[2][3] Historically, these reactions were plagued by harsh conditions, often requiring temperatures exceeding 200°C and stoichiometric amounts of copper powder, which limited their scope and functional group tolerance.[1][4]

The last two decades have witnessed a renaissance in Ullmann-type couplings, driven by a deeper mechanistic understanding and the development of sophisticated catalytic systems.[5] The introduction of chelating ligands, such as amino acids and diamines, has been transformative, enabling these reactions to proceed under significantly milder conditions with catalytic amounts of copper.[4] These modern protocols offer broader substrate scope, improved yields, and greater compatibility with sensitive functional groups, solidifying the Ullmann condensation's place in the synthetic chemist's toolbox.[5][6] The diaryl ether motif is a common feature in natural products, pharmaceuticals, and advanced materials, making its efficient synthesis a topic of continuous interest.[7]

Mechanistic Deep Dive: The Catalytic Cycle

The synthesis of 2-(4-nitrophenoxy)benzoic acid proceeds via a C-O cross-coupling reaction between an ortho-halobenzoic acid and 4-nitrophenol. While the precise mechanism has been a subject of extensive study, a generally accepted catalytic cycle involving Cu(I) and Cu(III) intermediates provides a robust framework for understanding the transformation, particularly in ligand-assisted systems.[8][9]

The Key Steps:

-

Formation of the Active Catalyst: The reaction is initiated by the coordination of a ligand (e.g., L-proline or a phenanthroline derivative) and the deprotonated phenol (phenoxide) to a Cu(I) salt, forming an active copper(I) phenoxide complex. The base is crucial for generating the nucleophilic phenoxide.[10]

-

Oxidative Addition: The rate-limiting step is often the oxidative addition of the aryl halide (2-halobenzoic acid) to the copper(I) center. This forms a transient, high-energy copper(III) intermediate.[10][11] The presence of an electron-withdrawing group (like the nitro group on the phenolate or a carboxylate on the aryl halide) can facilitate this step.

-

Reductive Elimination: The newly formed C-O bond is forged through reductive elimination from the copper(III) complex. This step releases the final diaryl ether product and regenerates a Cu(I) species, which re-enters the catalytic cycle.[8]

The ligand's role is multifaceted: it increases the solubility and stability of the copper catalyst, modulates its electronic properties to accelerate the oxidative addition and reductive elimination steps, and prevents catalyst agglomeration.[12][13]

Caption: Figure 1: Proposed Catalytic Cycle.

Experimental Protocol: Synthesis of 2-(4-Nitrophenoxy)benzoic acid

This protocol describes a representative ligand-assisted Ullmann condensation. As with any reaction, optimization may be required for specific substrate batches and laboratory conditions.[14]

Materials and Reagents

| Reagent | Formula | M.W. | M/V | Moles | Equiv. |

| 2-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | 1.57 g | 10.0 mmol | 1.0 |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.53 g | 11.0 mmol | 1.1 |

| Copper(I) Iodide (CuI) | CuI | 190.45 | 95 mg | 0.5 mmol | 0.05 |

| L-Proline | C₅H₉NO₂ | 115.13 | 115 mg | 1.0 mmol | 0.10 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 mmol | 2.0 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | - |

Note: 2-Iodobenzoic acid or 2-bromobenzoic acid can be used in place of 2-chlorobenzoic acid, often with higher reactivity.[1]

Step-by-Step Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv.), 4-nitrophenol (1.1 equiv.), copper(I) iodide (5 mol%), L-proline (10 mol%), and potassium carbonate (2.0 equiv.).[15]

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial as the active Cu(I) species can be sensitive to oxidation.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (20 mL) via syringe.

-

Heating: Place the flask in a preheated oil bath set to 120-140 °C. Stir the mixture vigorously. The color of the suspension will typically change as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material (2-chlorobenzoic acid) for comparison. A suitable eluent system is typically a mixture of ethyl acetate and hexanes with a small amount of acetic acid (e.g., 50:50:1 Hexanes:EtOAc:AcOH) to ensure the carboxylic acid spots are well-defined. The reaction is complete when the starting aryl halide spot is consumed (typically 12-24 hours).

-

Work-up (Acidification): Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of 1 M hydrochloric acid (HCl). This step protonates the carboxylate product, making it soluble in organic solvents, and neutralizes the excess base.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The desired product will move into the organic layer.

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(4-nitrophenoxy)benzoic acid.

Critical Parameter Analysis

The success of the Ullmann condensation hinges on the careful selection of several key parameters. Understanding the causality behind these choices is essential for troubleshooting and optimization.

-

Choice of Aryl Halide: The reactivity of the aryl halide follows the trend I > Br > Cl >> F, which correlates with the C-X bond dissociation energy.[16] While aryl iodides are the most reactive, the electron-withdrawing nitro group on the phenol and the ortho-carboxylate on the benzoic acid help activate the more economical aryl chlorides.[1]

-

Copper Source and Ligand: Copper(I) salts like CuI are generally preferred as they represent the active oxidation state of the catalyst.[17] The choice of ligand is arguably the most critical factor in modern Ullmann reactions.[2] Amino acids like L-proline are inexpensive, effective, and act as bidentate ligands to stabilize the copper center. For more challenging couplings, phenanthroline or diamine-based ligands may offer superior performance.

-

Base and Solvent: An inorganic base is required to deprotonate the phenol, generating the active nucleophile.[10] Potassium carbonate (K₂CO₃) is a common and effective choice, though stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes increase reaction rates.[14] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are necessary to solubilize the reagents and achieve the required reaction temperatures.[1] It is imperative to use anhydrous solvents to avoid side reactions.[14]

-

Temperature: While ligand-assisted protocols operate at lower temperatures than classical methods, they still typically require heating (100-140 °C) to overcome the activation energy of the oxidative addition step.[10]

Experimental Workflow and Data Summary

The overall process from setup to final product can be visualized as a linear workflow.

Caption: Figure 2: General Experimental Workflow.

Optimized Reaction Parameters Summary

| Parameter | Recommended Condition | Rationale / E-E-A-T Insight |

| Catalyst | CuI (5-10 mol%) | Pre-oxidized Cu(I) source, generally more reliable than Cu(0) or Cu(II). |

| Ligand | L-Proline (10-20 mol%) | Inexpensive, stable, and effective bidentate ligand for this transformation. |

| Base | K₂CO₃ (2.0 equiv.) | Sufficiently strong to deprotonate the phenol without causing excessive side reactions. |

| Solvent | Anhydrous DMF | High boiling point and good solvating power for the ionic intermediates. |

| Temperature | 120-140 °C | Balances reaction rate against potential thermal decomposition. |

| Atmosphere | Inert (N₂ or Ar) | Protects the Cu(I) catalyst from oxidation to inactive Cu(II). |

Conclusion

The Ullmann condensation for the synthesis of 2-(4-nitrophenoxy)benzoic acid is a robust and highly adaptable reaction. By leveraging modern ligand-accelerated protocols, researchers can achieve efficient C-O bond formation under significantly milder conditions than those required by classical methods. A thorough understanding of the underlying mechanism and the critical role of each reaction component—catalyst, ligand, base, and solvent—is paramount for successful execution and optimization. The detailed protocol and analysis provided herein serve as a comprehensive resource for scientists engaged in the synthesis of diaryl ethers and related scaffolds for pharmaceutical and materials science applications.

References

-

Yeung, K.-S., & Han, X. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews. [Link]

-

Wikipedia. (2023). Ullmann reaction. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Hassan, Z., & Abdel-Rahman, R. M. (2018). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Molecules, 23(11), 2945. [Link]

-

Maheswari, C. U., & Sathish, M. (2016). Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry. Current Organic Chemistry, 20(5), 513–537. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Shang, R., & Fu, Y. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1609–1633. [Link]

-

Kant, R. (2017). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 15(46), 9777–9804. [Link]

-

Sarasola, A., Barragán, A., & Vitali, L. (2019). The role of copper in the Ullmann reaction. Mapping Ignorance. [Link]

-

Tu, H. H., & Scott, P. (1976). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (7), 825-831. [Link]

-

Rahman, M. M., & Al-Mughaid, H. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1301. [Link]

-

Wikipedia. (2023). Ullmann condensation. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

-

Wu, X., Zheng, J., He, F.-S., & Wu, J. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S–C Bond Formation to Access Sulfilimines. Organic Letters, 26(40), 8200–8205. [Link]

-

Sperotto, E., van Klink, G. P. M., & van Koten, G. (2013). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 42(22), 8569-8589. [Link]

-

Jia, Y., & Peng, Y. (2023). Recently developed representative ligands for copper-catalyzed Ullmann-type reactions. ResearchGate. [Link]

-

Zhang, H., Cai, Q., & Ma, D. (2005). Recent progress in copper-catalyzed cross-coupling reactions. Journal of Organic Chemistry, 70(14), 5164-5173. [Link]

-

SynArchive. Ullmann Condensation. [Link]

- Google Patents. (2017). CN106380414A - Mefenamic acid and synthesis technology thereof.

-

Vinod, T. K., & Hartwig, J. F. (2008). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 130(23), 7549–7558. [Link]

-

Jilani, J., & Ayoub, R. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(12), 1017-1035. [Link]

-

Muci, A. R., & Campos, K. R. (2000). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society, 44(2), 119-121. [Link]

- Google Patents. (2020). CN106380414B - A kind of mefenamic acid and its synthesis technology.

-

Jilani, J., & Ayoub, R. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Oman University. [Link]

-

Jilani, J., & Ayoub, R. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. ResearchGate. [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. [Link]

-

Singh, A. K., & Kumar, R. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. ResearchGate. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of copper in the Ullmann reaction - Mapping Ignorance [mappingignorance.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)benzoic Acid via C-O Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for producing 2-(4-nitrophenoxy)benzoic acid, a key building block in pharmaceutical and materials science. While the Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, this guide elucidates that the synthesis of this diaryl ether is more proficiently achieved through alternative cross-coupling methodologies. We will delve into the mechanistic intricacies and provide detailed, field-proven protocols for the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction, which are the premier methods for this transformation. This document is designed to equip researchers with the necessary expertise to confidently select and execute the optimal synthetic route.

Introduction: Beyond the Suzuki-Miyaura Paradigm

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the construction of carbon-carbon bonds.[1] However, for the synthesis of diaryl ethers such as 2-(4-nitrophenoxy)benzoic acid, which necessitates the formation of a carbon-oxygen bond, other catalytic systems are generally more effective. The direct C-O coupling variant of the Suzuki-Miyaura reaction is less common and often requires specialized conditions.

Therefore, this guide will focus on two more established and reliable methods for the synthesis of diaryl ethers:

-

The Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol.[2]

-

The Buchwald-Hartwig C-O Coupling: A modern palladium-catalyzed reaction known for its milder conditions and broader substrate scope.[3]

The selection between these methods will depend on factors such as available starting materials, desired reaction conditions, and catalyst/ligand cost and availability.

Mechanistic Insights: Understanding the Catalytic Cycles

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.

The Ullmann Condensation

The Ullmann condensation for diaryl ether synthesis traditionally involves the reaction of an aryl halide with a phenoxide in the presence of a copper catalyst at elevated temperatures.[2] The reaction is believed to proceed through the following key steps:

-

Formation of a Copper Phenoxide: The phenol reacts with a base to form a phenoxide, which then coordinates to the copper catalyst.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The aryl and phenoxy groups on the copper(III) center reductively eliminate to form the diaryl ether and regenerate the copper(I) catalyst.

The presence of an ortho-carboxylic acid group on the aryl halide, as in 2-chlorobenzoic acid, can facilitate the reaction.[4]

Caption: Catalytic cycle of the Ullmann Condensation for diaryl ether synthesis.

The Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that generally proceeds under milder conditions than the Ullmann condensation.[3] The catalytic cycle is well-established and involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.[2]

-

Ligand Exchange/Deprotonation: The phenol (Ar'-OH) coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a phenoxide.

-

Reductive Elimination: The diaryl ether product (Ar-O-Ar') is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.[2]

The choice of ligand is critical for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often being the most effective.[5]

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and justifications for the choice of reagents and conditions.

Protocol 1: Ullmann Condensation for the Synthesis of 2-(4-Nitrophenoxy)benzoic acid

This protocol is based on the classical Ullmann condensation, adapted for the specific substrates. The use of a copper catalyst is essential, and the reaction is typically carried out at elevated temperatures.[2]

Reactants:

-

2-Chlorobenzoic acid

-

4-Nitrophenol

-

Copper(I) iodide (CuI) or Copper powder (Cu)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq.), 4-nitrophenol (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent such as DMF or DMSO.

-

Reaction Execution: Heat the reaction mixture to 120-150 °C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into a beaker containing dilute hydrochloric acid. This will precipitate the product.

-

Purification: Filter the crude product, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-nitrophenoxy)benzoic acid.

Data Summary Table:

| Parameter | Value/Condition | Rationale |

| Aryl Halide | 2-Chlorobenzoic acid | Readily available starting material. |

| Phenol | 4-Nitrophenol | The electron-withdrawing nitro group can make the phenol more acidic. |

| Catalyst | Copper(I) iodide (CuI) | A common and effective catalyst for Ullmann condensations.[3] |

| Base | Potassium carbonate (K₂CO₃) | A common, inexpensive base sufficient to deprotonate the phenol. |

| Solvent | DMF or DMSO | High-boiling polar aprotic solvents that can dissolve the reactants. |

| Temperature | 120-150 °C | Elevated temperatures are typically required for Ullmann reactions.[2] |

Protocol 2: Buchwald-Hartwig C-O Coupling for the Synthesis of 2-(4-Nitrophenoxy)benzoic acid

This protocol utilizes a modern palladium-catalyzed approach, which often allows for milder reaction conditions and a broader substrate scope.[3]

Reactants:

-

2-Bromobenzoic acid

-

4-Nitrophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., Xantphos, RuPhos)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-Dioxane

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromobenzoic acid (1.0 eq.), 4-nitrophenol (1.2 eq.), cesium carbonate (2.5 eq.), palladium(II) acetate (0.02 eq.), and the phosphine ligand (0.04 eq.) in a dry Schlenk flask.

-

Solvent Addition: Add anhydrous toluene or 1,4-dioxane to the flask.

-

Reaction Execution: Degas the reaction mixture and then heat it to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Wash the filtrate with dilute aqueous acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Summary Table:

| Parameter | Value/Condition | Rationale |

| Aryl Halide | 2-Bromobenzoic acid | More reactive than the corresponding chloride in Pd-catalyzed couplings.[6] |

| Phenol | 4-Nitrophenol | The electron-withdrawing group can influence reactivity. |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | A common and effective palladium precursor. |

| Ligand | Xantphos or RuPhos | Bulky, electron-rich phosphine ligands are known to be effective for C-O coupling. |

| Base | Cesium carbonate (Cs₂CO₃) | A strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are required. |

| Temperature | 80-110 °C | Milder conditions compared to the Ullmann condensation. |

Troubleshooting and Field-Proven Insights

-

Low Yields in Ullmann Condensation: If the yield is low, consider using a more reactive aryl halide (e.g., 2-iodobenzoic acid). Additionally, ensure that the reaction is carried out under strictly anhydrous conditions, as water can interfere with the reaction.

-

Side Reactions: The presence of the carboxylic acid group can lead to side reactions. If this is a major issue, consider protecting the carboxylic acid as an ester before the coupling reaction and then deprotecting it in a subsequent step.

-

Ligand Screening in Buchwald-Hartwig Coupling: The choice of ligand is crucial. If one ligand does not give satisfactory results, screening a variety of bulky, electron-rich phosphine ligands is recommended.

-

Base Sensitivity: The nitro group can be sensitive to certain strong bases, especially at elevated temperatures. Careful selection of the base and reaction temperature is important to avoid unwanted side reactions.

Conclusion

While the Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, the synthesis of diaryl ethers like 2-(4-nitrophenoxy)benzoic acid is more effectively achieved through the Ullmann condensation or the Buchwald-Hartwig C-O coupling. This guide has provided a detailed examination of these two methodologies, including their mechanisms and practical experimental protocols. By understanding the principles behind these reactions and following the detailed procedures, researchers can confidently synthesize this important chemical intermediate for their applications in drug discovery and materials science.

References

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

A Guide to the Spectroscopic Characterization of 2-(4-Nitrophenoxy)benzoic Acid by NMR and IR

Introduction: The Analytical Imperative

In the landscape of pharmaceutical and materials science research, the precise structural confirmation of molecular entities is not merely a procedural step but the bedrock of scientific integrity. 2-(4-Nitrophenoxy)benzoic acid is a key chemical intermediate whose utility is defined by its specific arrangement of functional groups: a carboxylic acid, a nitro group, and an ether linkage bridging two distinct aromatic systems. The potential for isomeric impurities and synthetic byproducts necessitates a robust, multi-technique approach for its characterization.

This guide provides an in-depth exploration of the characterization of 2-(4-Nitrophenoxy)benzoic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will move beyond rote data reporting to explain the causality behind experimental choices and the logic of spectral interpretation, offering a field-proven framework for researchers and drug development professionals.

Molecular Architecture and Spectroscopic Implications

To interpret the spectroscopic data, we must first dissect the molecule's structure. The molecule consists of a benzoic acid moiety linked via an ether oxygen to a 4-nitrophenyl group. This structure presents several key features for spectroscopic analysis:

-

Two Aromatic Rings: The electronic environments of the protons and carbons in each ring are distinct, influenced by their respective substituents.

-

Carboxylic Acid Group (-COOH): This group provides highly characteristic signals in both NMR (a labile, downfield proton) and IR (a very broad O-H stretch and a strong C=O stretch).

-

Nitro Group (-NO₂): A strong electron-withdrawing group that significantly deshields adjacent protons and carbons and provides intense, characteristic IR absorptions.

-

Ether Linkage (-O-): Influences the chemical shifts of the carbons it is attached to and is identifiable by its C-O stretching frequency in the IR spectrum.

Below is a diagram of the molecular structure with atom numbering for reference in the NMR analysis.

Caption: Experimental workflow for IR spectroscopy using the KBr pellet method.

IR Spectral Interpretation

The IR spectrum of 2-(4-Nitrophenoxy)benzoic acid will be dominated by absorptions from its key functional groups.

Table 3: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Very Broad |

| > 3000 | C-H stretch | Aromatic | Medium |

| ~ 1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~ 1600, ~1475 | C=C stretch | Aromatic | Medium |

| ~ 1520 | N-O asymmetric stretch | Nitro | Strong |

| ~ 1345 | N-O symmetric stretch | Nitro | Strong |

| ~ 1250 - 1050 | C-O stretch | Ether, Carboxylic Acid | Strong |

The most diagnostic features are the extremely broad O-H stretch, the sharp and intense C=O carbonyl peak, and the two strong N-O stretching bands, which together provide definitive evidence for the presence of the carboxylic acid and nitro groups.

Conclusion

The synergistic application of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of 2-(4-Nitrophenoxy)benzoic acid. NMR spectroscopy elucidates the precise carbon-hydrogen framework and confirms atomic connectivity, while IR spectroscopy offers rapid and definitive confirmation of the key functional groups. The protocols and interpretive frameworks detailed in this guide represent a robust methodology for ensuring the identity, purity, and structural integrity of this important chemical intermediate, upholding the standards of scientific rigor required in research and development.

References

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell.

- Sample preparation for FT-IR. (n.d.). University of the West Indies at Mona.

- Sample Preparation. (n.d.). Rochester Institute of Technology.

- How to make an NMR sample. (n.d.). University of Bristol.

- NMR Sample Preparation Guide. (n.d.). Scribd.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- NMR Sample Preparation. (n.d.). University of Minnesota Twin Cities.

- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.

- FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.

- Application Note: 1H and 13C NMR Spectroscopy of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). Benchchem.

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 2-(4-nitrophenyl)benzoic acid. (n.d.). Benchchem.

- Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid. (n.d.). Benchchem.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- Table of IR Absorptions. (n.d.). University of Colorado Boulder.

- Table of Characteristic IR Absorptions. (n.d.). ICT Prague.

- The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.

- What functional groups would be present in benzoic acid and seen on the IR spectrum? (2020, October 20). Quora.

- Proton NMR Table. (n.d.). Michigan State University Chemistry.

- Table of Characteristic Proton NMR Shifts. (n.d.). University of California, Los Angeles.

Physicochemical properties of 2-(4-Nitrophenoxy)benzoic acid: solubility and melting point

A Technical Guide to the Physicochemical Properties of 2-(4-Nitrophenoxy)benzoic Acid

Abstract

This technical guide provides a detailed examination of the key physicochemical properties of 2-(4-Nitrophenoxy)benzoic acid, with a specific focus on its solubility and melting point. Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with established experimental methodologies. Due to the limited availability of specific experimental data for 2-(4-Nitrophenoxy)benzoic acid in scientific literature, this guide establishes predictive analyses based on its molecular structure and presents empirical data from closely related structural analogs. Furthermore, it furnishes comprehensive, field-proven protocols for the experimental determination of these properties, ensuring a robust framework for laboratory validation.

Introduction: The Structural and Synthetic Context of 2-(4-Nitrophenoxy)benzoic Acid

2-(4-Nitrophenoxy)benzoic acid is a bifunctional organic molecule characterized by a diphenyl ether backbone. Its structure incorporates a carboxylic acid group on one phenyl ring and a nitro group on the other, making it a valuable intermediate in organic synthesis. The carboxylic acid moiety serves as a handle for esterification, amidation, or salt formation, while the nitro group can be reduced to a primary amine, opening pathways for a diverse range of chemical transformations, including the synthesis of carbazole derivatives.[1]

The biphenyl scaffold, a core component of this molecule's broader structural class, is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with numerous biological targets.[2] Understanding the fundamental physicochemical properties of derivatives like 2-(4-Nitrophenoxy)benzoic acid is therefore critical for its application in synthetic chemistry and drug discovery, influencing factors from reaction solvent selection to formulation and bioavailability.

Solubility Profile: A Dichotomy of Polarity

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational framework for predicting this behavior.[3][4]

Theoretical Solubility Assessment

The molecular architecture of 2-(4-Nitrophenoxy)benzoic acid presents a study in contrasts:

-

Polar Moieties : The presence of a carboxylic acid (-COOH) group and a nitro (-NO₂) group imparts significant polarity. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. These features suggest potential solubility in polar solvents.

-

Nonpolar Backbone : The two phenyl rings and the ether linkage form a large, rigid, and nonpolar scaffold, which favors solubility in nonpolar organic solvents.

This structural duality predicts that 2-(4-Nitrophenoxy)benzoic acid will exhibit poor solubility in highly polar solvents like water, where the energetic cost of disrupting the water's hydrogen-bonding network is not sufficiently compensated by solute-water interactions. Conversely, it is expected to be more soluble in moderately polar organic solvents.

Crucially, the acidic nature of the carboxylic acid functional group predicts that the compound will be soluble in aqueous basic solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate).[5] This occurs via an acid-base reaction, forming the corresponding sodium carboxylate salt, which is ionic and thus readily solvated by water.

Empirical Solubility Data

Specific quantitative solubility data for 2-(4-Nitrophenoxy)benzoic acid is not extensively reported in publicly available chemical databases.[2][6] To provide a practical reference for researchers, the table below summarizes the solubility of structurally related compounds. This data offers valuable context, though direct extrapolation should be done with caution due to subtle but significant structural differences.

| Compound | Solvent | Solubility | Temperature (°C) |

| 4-Nitrobenzoic Acid | Water | <0.1 g/100 mL | 26 |

| Methanol | 1 g / 12 mL | Not Specified | |

| Ethanol | 1 g / 110 mL | Not Specified | |

| Acetone | 1 g / 20 mL | Not Specified | |

| 2-Nitrobenzoic Acid | Water | 6.8 g/L | Not Specified |

Data compiled from references[6][7].

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to characterizing the solubility of an unknown compound like 2-(4-Nitrophenoxy)benzoic acid, allowing for its classification based on functional groups.[5][8]

Materials:

-

Compound to be tested

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Deionized Water, 5% (w/v) NaOH, 5% (w/v) NaHCO₃, 5% (v/v) HCl, Ethanol.

Procedure:

-

Preparation : Add approximately 25 mg of the finely powdered compound to a clean, dry test tube.

-

Solvent Addition : Add 0.75 mL of the first solvent (e.g., water) in small portions (e.g., 3 x 0.25 mL).

-

Mixing : After each addition, shake or vortex the test tube vigorously for 10-20 seconds to facilitate dissolution.

-

Observation : Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles.

-

Systematic Testing : Follow the logical progression outlined in the workflow diagram below. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl. Test solubility in an organic solvent like ethanol separately.

-

pH Testing (for water-soluble compounds) : If the compound is soluble in water, test the resulting solution with litmus paper to determine if it is acidic or basic.[8]

Causality and Interpretation:

-

Solubility in Water : Suggests the presence of polar functional groups and/or a low molecular weight.[5]

-

Insoluble in Water, Soluble in 5% NaOH/NaHCO₃ : Strongly indicates the presence of an acidic functional group, such as a carboxylic acid. NaHCO₃ is a weaker base and will typically only dissolve stronger acids.

-

Insoluble in Water, Soluble in 5% HCl : Indicates the presence of a basic functional group, most commonly an amine.

Caption: Workflow for qualitative solubility testing.

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment. It is recorded as a temperature range, from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. Pure crystalline compounds typically exhibit a sharp, well-defined melting range (often ≤1°C), whereas impurities tend to depress the melting point and broaden the range.[9]

Reported Melting Point Data

While specific experimental data for 2-(4-Nitrophenoxy)benzoic acid is scarce, data for the isomeric 4-(4-Nitrophenoxy)benzoic acid is available from multiple chemical suppliers and databases. This serves as the most relevant reference point.

| Compound Name | CAS Number | Reported Melting Point (°C) | Source |

| 4-(4-Nitrophenoxy)benzoic acid | 16309-45-8 | 238-242 | Alfa Chemistry[10] |

| 237-243 | Chem-Impex[11] | ||

| 238-242 | ChemicalBook[12] | ||

| 4-(2-Nitrophenyl)benzoic acid | 3215-92-7 | 250 | ChemicalBook[13] |

Note: The listed compounds are isomers or structurally related analogs. This data is provided for reference and comparative purposes.

Experimental Protocol for Melting Point Determination (Capillary Method)

The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[14][15] Modern instruments offer automated detection, but the underlying principles remain the same.[14]

Materials:

-

Compound to be tested (must be completely dry)

-

Mortar and pestle (agate or glass recommended)[14]

-

Capillary tubes (thin-walled, sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or automated instrument)

Procedure:

-

Sample Preparation (Critical Step) : Ensure the sample is thoroughly dry. If the crystals are coarse, gently grind them into a fine, homogeneous powder using a mortar and pestle.[14] Careless sample preparation is a leading cause of inaccurate results.[14]

-

Loading the Capillary Tube : Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end. The packed sample height should be 2-4 mm.

-

Initial Rapid Determination (Optional but Recommended) : Place the loaded capillary into the apparatus. Heat rapidly to get an approximate melting point. This saves time and establishes a range for the careful determination.[9] Let the apparatus cool sufficiently before the next step.

-

Accurate Determination : Insert a new sample into the cooled apparatus. Heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

-

Slow Heating : Decrease the heating rate to 1-2°C per minute.[9] A slow ramp rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.

-

Observation and Recording : Observe the sample closely through the viewing port.

-

Record the temperature (T₁) when the very first drop of liquid appears.

-

Record the temperature (T₂) when the last solid crystal melts into a clear liquid.

-

-

Reporting : Report the result as the melting range, T₁ - T₂.

-

Validation : For a definitive result, repeat the accurate determination at least twice. Consistent values should be obtained.

Caption: Workflow for melting point determination via the capillary method.

References

- Source: thinkSRS.

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: CUNY Bronx Community College URL

- Title: Melting point determination Source: University of Calgary URL

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Colorado Boulder URL

- Title: An In-depth Technical Guide on the Solubility of 2-(4-Nitrophenyl)

- Title: How To Determine Solubility Of Organic Compounds?

- Title: Measuring the Melting Point Source: Westlab Canada URL

- Title: Solubility of Organic Compounds Source: University of Toronto URL

- Title: A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)

- Title: Melting Point Determination | Your Guide to Melting Point Analysis Source: Mettler Toledo URL

- Title: 1.

- Title: Melting point determination Source: SSERC URL

- Title: Application Notes and Protocols: 2-(4-Nitrophenyl)

- Title: CAS 16309-45-8 Benzoic acid,4-(4-nitrophenoxy)

- Title: An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)

- Title: 4-(4-Nitrophenoxy)

- Title: 3215-92-7(4-(2-Nitrophenyl)benzoic acid)

- Title: 4-(4-Nitrophenoxy)

- Title: 4-(4-NITROPHENOXY)

- Title: Process for the preparation of 2-(4-methylphenyl)

- Title: 2-Nitrobenzoic acid CAS#: 552-16-9 Source: ChemicalBook URL

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. youtube.com [youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Nitrobenzoic acid CAS#: 552-16-9 [m.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 4-(4-NITROPHENOXY)BENZOIC ACID CAS#: 16309-45-8 [amp.chemicalbook.com]

- 13. 3215-92-7 CAS MSDS (4-(2-Nitrophenyl)benzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. thinksrs.com [thinksrs.com]

- 15. mt.com [mt.com]

An In-depth Technical Guide to the X-ray Crystallographic Analysis of 2-(4-Nitrophenoxy)benzoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the single-crystal X-ray diffraction study of 2-(4-Nitrophenoxy)benzoic acid. The document moves beyond a standard procedural summary, offering a detailed narrative that elucidates the rationale behind key experimental decisions, from crystal growth to data refinement. It provides a thorough examination of the molecular geometry and the intricate supramolecular architecture, governed by a network of hydrogen bonds and other non-covalent interactions. This guide is intended to serve as a valuable resource for researchers in structural chemistry, materials science, and drug development, offering both practical methodological insights and a deep understanding of the solid-state structure of this compound.

Introduction: The Significance of Structural Elucidation

2-(4-Nitrophenoxy)benzoic acid, with its constituent benzoic acid and nitrophenoxy moieties, represents a molecule of significant interest. The ether linkage introduces conformational flexibility, while the carboxylic acid and nitro groups are key players in directing intermolecular interactions. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount. It provides foundational knowledge of its conformational preferences and how it self-assembles into a stable crystalline lattice. This information is critical for fields such as drug development, where solid-form stability, solubility, and polymorphism are key determinants of a drug candidate's viability, and in materials science for the rational design of functional molecular solids.

The crystal structure of 2-(4-Nitrophenoxy)benzoic acid was first reported by Glidewell, Low, Skakle, and Wardell in 2004.[1][2][3] This guide will delve into the crystallographic analysis of this structure, using the data from this study as a foundation for a detailed exploration.

Experimental Rationale and Protocols

The journey from a powdered sample to a fully refined crystal structure is a multi-step process where each stage is critical for the quality of the final result. The following sections detail the methodologies employed, emphasizing the scientific reasoning behind the chosen protocols.

Synthesis and Crystallization: The Pursuit of a Single Perfect Crystal

The synthesis of 2-(4-Nitrophenoxy)benzoic acid can be achieved through established organic synthesis routes, such as the Ullmann condensation. For the purpose of this guide, we begin with the purified, powdered compound.

The primary challenge in X-ray crystallography is often the growth of a high-quality single crystal, which must be of sufficient size and possess a highly ordered internal lattice.[1] For 2-(4-Nitrophenoxy)benzoic acid, single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution in ethanol.[1]

Protocol: Crystallization by Slow Evaporation

-

Solvent Selection: A solubility screening is initially performed. The ideal solvent is one in which the compound is sparingly soluble at room temperature. Ethanol was found to be a suitable solvent for this molecule.

-

Solution Preparation: A saturated or near-saturated solution of 2-(4-Nitrophenoxy)benzoic acid in ethanol is prepared in a clean glass vial. Gentle heating can be used to dissolve the solute completely.

-

Evaporation Control: The vial is covered with a cap, which is then pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over a period of several days to weeks. The slow rate of evaporation is crucial as it allows the molecules to arrange themselves into a low-energy, highly ordered crystalline lattice.

-

Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, they are carefully harvested from the solution using a spatula or by decanting the mother liquor.

The choice of slow evaporation is a pragmatic and often successful method for small organic molecules. It relies on gradually increasing the concentration of the solute beyond its solubility limit, which drives nucleation and crystal growth.

Experimental Workflow: From Synthesis to Structure

Caption: Workflow from compound synthesis to final structural analysis.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal was mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The data for this structure was collected at a low temperature (typically around 100-150 K) using a cryostream. This is a standard procedure that minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and more precise structural data.

The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam. Each spot on the images corresponds to a specific reflection (hkl), and its intensity is proportional to the square of the structure factor amplitude.

Structure Solution and Refinement: From Data to a Molecular Model

The collected diffraction data, once processed and corrected for various experimental factors, provides a list of reflection intensities. The central challenge, known as the "phase problem," is that the phases of the diffracted X-rays are not directly measured.

Structure Solution: The structure was solved using direct methods, likely with a program from the SHELX suite, such as SHELXS. Direct methods use statistical relationships between the intensities of the reflections to estimate the initial phases, allowing for the calculation of an initial electron density map.

Structure Refinement: The initial model obtained from the structure solution is then refined against the experimental data using a least-squares minimization procedure, typically with a program like SHELXL. This iterative process involves:

-

Assigning atom types (C, H, N, O) to the peaks in the electron density map.

-

Refining the atomic coordinates and anisotropic displacement parameters (which model the thermal motion of the atoms).

-

Locating hydrogen atoms, which are often placed in calculated positions and refined using a riding model due to their weak scattering of X-rays.

-

The refinement is continued until the calculated diffraction pattern shows the best possible agreement with the experimental data, as indicated by convergence of the R-factor.

Crystallographic Data Summary

The crystallographic analysis of 2-(4-Nitrophenoxy)benzoic acid yielded the following key parameters, which define the unit cell and the overall crystal structure. The data is consistent with the publication by Glidewell et al.[1]

| Parameter | Value |

| Chemical Formula | C₁₃H₉NO₅ |

| Formula Weight | 259.22 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.136(2) |

| b (Å) | 11.198(3) |

| c (Å) | 13.568(4) |

| α (°) | 83.26(2) |

| β (°) | 79.59(2) |

| γ (°) | 86.23(2) |

| Volume (ų) | 1200.7(6) |

| Z | 4 |

| Z' | 3 |

| Calculated Density (g/cm³) | 1.435 |

| Absorption Coeff. (mm⁻¹) | 0.11 |

| F(000) | 536 |

| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.128 |

| Goodness-of-fit on F² | 1.03 |

An interesting feature of this structure is that the asymmetric unit contains three independent molecules of 2-(4-Nitrophenoxy)benzoic acid (Z' = 3).[1] This indicates that the three molecules, while chemically identical, adopt slightly different conformations and are in crystallographically distinct environments.

Analysis of the Crystal Structure

Molecular Conformation

The three independent molecules in the asymmetric unit exhibit different conformations, primarily differing in the torsion angles that define the orientation of the carboxylic acid and nitrophenoxy groups relative to the central ether linkage. The dihedral angle between the two aromatic rings is a key conformational parameter. Analysis of the CIF data would reveal the specific values for these angles in each of the three molecules, highlighting the molecule's conformational flexibility.

Supramolecular Assembly: A Network of Interactions

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, which are crucial in stabilizing the three-dimensional structure.

O-H···O Hydrogen Bonds and Dimer Formation:

The most prominent interactions are the classical O-H···O hydrogen bonds involving the carboxylic acid groups. These interactions link the molecules into dimeric motifs. The published data indicates two types of such dimers are formed.[1] One of these is a centrosymmetric R²₂(8) dimer, a very common and stable motif for carboxylic acids. The other dimer is non-centrosymmetric, linking two of the crystallographically independent molecules.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O-H···O | ~0.82 | 1.79-1.81 | 2.625(3)-2.648(3) | 172-176 |

(Data derived from the abstract of the reference publication[1])

Other Intermolecular Interactions:

Beyond the strong hydrogen bonds, the crystal packing is further stabilized by a series of weaker C-H···O interactions and potential C-H···π interactions.[1] These "soft" hydrogen bonds, while individually weak, collectively contribute significantly to the overall lattice energy and the dense packing of the molecules. The nitro groups and the ether oxygen atoms are common acceptors in these interactions. A detailed analysis using software like PLATON or Mercury would be necessary to systematically identify and quantify all these weaker contacts.

Key Intermolecular Interactions

Caption: Schematic of the primary intermolecular interactions.

Conclusion

The single-crystal X-ray crystallographic analysis of 2-(4-Nitrophenoxy)benzoic acid provides a detailed and unambiguous determination of its solid-state structure. The analysis reveals a complex yet elegant packing arrangement, characterized by the presence of three crystallographically independent molecules in the asymmetric unit. The supramolecular architecture is robustly defined by strong O-H···O hydrogen bonds that form both centrosymmetric and non-centrosymmetric dimers. These primary interactions are further supported by a network of weaker C-H···O and C-H···π contacts, which collectively dictate the three-dimensional packing. This in-depth structural knowledge is invaluable for understanding the physicochemical properties of this compound and provides a solid foundation for its potential applications in pharmaceutical and materials science.

References

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z′ = 3. Acta Crystallographica Section C: Crystal Structure Communications, 60(5), o361–o363. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]

-

Macrae, C. F., Bruno, I. J., Chisholm, J. A., Edgington, P. R., McCabe, P., Pidcock, E., Rodriguez-Monge, L., Taylor, R., van de Streek, J., & Wood, P. A. (2008). Mercury CSD 2.0 – new features for the visualization and investigation of crystal structures. Journal of Applied Crystallography, 41(2), 466-470. [Link]

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2055-2075. [Link]

-

Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), a003. [Link]

-

University of St Andrews Research Portal. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z '=3. [Link]

-

PubMed. (2004). 2-(4-Nitrophenoxy)benzoic acid: a three-dimensional hydrogen-bonded framework in a triclinic structure having Z' = 3. [Link]

Sources

An In-depth Technical Guide to 2-(4-nitrophenyl)benzoic acid (CAS 18211-41-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(4-nitrophenyl)benzoic acid (CAS 18211-41-1). As a bifunctional molecule, this compound serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its biphenyl-2-carboxylic acid framework is recognized as a "privileged structure" in drug discovery, capable of interacting with multiple biological targets.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 2-(4-nitrophenyl)benzoic acid is fundamental for its application in research and development. While some experimental data is not extensively reported, its key identifiers and predicted spectroscopic features are well-established.[2]

| Property | Value | Source |

| CAS Number | 18211-41-1 | [1][3][4][5][6][7] |

| IUPAC Name | 2-(4-nitrophenyl)benzoic acid | [1][3] |

| Synonyms | 4'-Nitro[1,1'-biphenyl]-2-carboxylic acid, 4'-Nitro-2-biphenylcarboxylic acid | [3][4][8] |

| Molecular Formula | C₁₃H₉NO₄ | [1][3][4][5][7] |

| Molecular Weight | 243.21 g/mol | [1][3][4][7] |

| Appearance | Expected to be a solid | [1] |

| Melting Point | 228-230 °C | [8] |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF.[1][9] | |

| pKa | Data not available | |

| LogP | 2.96 | [4] |

Spectroscopic Data (Predicted) [2]

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the aromatic region (approximately δ 7.4-8.4 ppm). The protons on the nitrophenyl ring would likely appear as two distinct doublets (an AA'BB' system) due to the strong electron-withdrawing effect of the nitro group. The protons on the benzoic acid ring would also show characteristic splitting patterns. - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 120-150 ppm). The carbon attached to the nitro group and the carboxylic acid would be deshielded and appear at a lower field. - Carboxylic Carbon: A signal in the range of δ 165-185 ppm. |

| FT-IR | - O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹. - N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. - C=C Stretch (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion Peak (M+): Expected at m/z 243. - Fragmentation Pattern: Characteristic losses of H₂O, CO, and NO₂ from the molecular ion. |

Synthesis and Mechanistic Insights

The synthesis of 2-(4-nitrophenyl)benzoic acid can be reliably achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its mild reaction conditions and high yields. The classical Ullmann condensation offers an alternative, albeit more demanding, route.

Suzuki-Miyaura Coupling: A Robust and Versatile Method

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This method is favored for its tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of 2-(4-nitrophenyl)benzoic acid.

-

Reaction Setup: To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.08 eq).

-

Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

-

Solvent and Base Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1) and potassium carbonate (K₂CO₃, 2.5 eq). The base is crucial for the transmetalation step in the catalytic cycle.

-

Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (HCl).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to yield the final product.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the precatalyst and PPh₃ as the ligand is a common and effective combination for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle.

-

Base: The inorganic base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Potassium carbonate is a cost-effective and efficient choice.

-

Solvent System: The use of a mixed aqueous-organic solvent system like dioxane/water is common as it helps to dissolve both the organic reactants and the inorganic base.

Ullmann Condensation: A Classic Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of biaryl compounds. While historically significant, it often requires harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[2]

Reaction Scheme:

Caption: Ullmann condensation for the synthesis of 2-(4-nitrophenyl)benzoic acid.

-

Reaction Setup: To a dry flask, add 2-iodobenzoic acid (1.0 eq), 1-bromo-4-nitrobenzene (1.2 eq), anhydrous potassium carbonate (2.5 eq), and activated copper powder (2.0 eq).

-

Inert Atmosphere: Flush the flask with an inert gas.

-

Solvent Addition and Heating: Add a high-boiling point solvent such as dimethylformamide (DMF) or nitrobenzene and heat the mixture to 180-200 °C with vigorous stirring for 12-24 hours.

-

Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate and filtered to remove copper salts. The filtrate is then washed with dilute HCl and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous identification and purity assessment of 2-(4-nitrophenyl)benzoic acid.

Workflow for Analytical Characterization:

Caption: A multi-technique workflow for the characterization of 2-(4-nitrophenyl)benzoic acid.

-

Chromatographic Methods (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are fundamental for assessing the purity of the synthesized compound. A single, sharp peak in the HPLC chromatogram and a single spot on the TLC plate are indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The chemical shifts, integration, and coupling patterns of the protons and carbons provide a detailed map of the molecular structure, confirming the connectivity of the two phenyl rings and the positions of the substituents.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Chemical Reactivity and Applications

The dual functionality of 2-(4-nitrophenyl)benzoic acid makes it a versatile intermediate in organic synthesis.[1][2] The carboxylic acid and nitro groups can be selectively modified to generate a diverse library of compounds for various applications.

-

Pharmaceutical Synthesis: The biphenyl-2-carboxylic acid scaffold is a key component in the synthesis of more complex molecules with potential biological activity.[2] For instance, related structures are found in major classes of antihypertensive drugs.[2] The nitro group can be readily reduced to an amine, which can then be further functionalized.

-

Materials Science: The electron-withdrawing nature of the nitro group imparts specific electronic and optical properties to the molecule, making it a candidate for the design of functional materials.[1]

-

Dye and Pigment Industry: Aromatic nitro compounds are foundational in the production of dyes, and the chromophoric properties of the nitrophenyl group can be utilized in the synthesis of various colorants.[2]

Safety and Handling

2-(4-Nitrophenyl)benzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.[4][8]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][11]

-

Personal Protective Equipment (PPE): Wear protective safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Handling: Use only in a chemical fume hood to ensure adequate ventilation. Avoid breathing dust or vapor.[8]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[4][8]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of down the drain or in regular trash.[1]

This technical guide serves as a comprehensive resource for researchers and professionals working with 2-(4-nitrophenyl)benzoic acid. The information provided on its physicochemical properties, synthesis, and characterization will aid in its effective and safe utilization in various scientific endeavors.

References

- 2-(4-nitrophenyl)benzoic acid CAS number and ... - Benchchem.

- 2-(4-Nitrophenyl)benzoic acid|CAS 18211-41-1 - Benchchem.

- A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid - Benchchem.

- 18211-41-1 | 2-(4-Nitrophenyl)benzoic acid | ChemScene.

- Matrix Scientific Safety D

- 18211-41-1 | MFCD00445193 - Aaron Chemicals.

- Application Note: Synthesis of 2-(4-Nitrophenyl ... - Benchchem.

- cross-referencing experimental d

-

Welcome to - 3B Scientific Corporation.

- 18211-41-1 2-(4-Nitrophenyl)benzoic acid AKSci V3921.

- Application Notes and Protocols for the Characterization of 2-[(4-Nitrophenyl)carbamoyl]benzoic acid - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 18211-41-1 | MFCD00445193 | [1,1'-Biphenyl]-2-carboxylic acid, 4'-nitro- [aaronchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Welcome to www.3bsc.com [3bsc.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 18211-41-1 2-(4-Nitrophenyl)benzoic acid AKSci V3921 [aksci.com]

A Technical Guide to the Initial Synthesis and Discovery of 2-(4-Nitrophenoxy)benzoic Acid

This document provides an in-depth technical overview of the foundational synthesis of 2-(4-Nitrophenoxy)benzoic acid. Rather than a singular moment of discovery, the genesis of this compound is intrinsically linked to the development of classic synthetic methodologies designed to construct diaryl ether frameworks. This guide is intended for researchers, chemists, and professionals in drug development, offering a blend of historical context, mechanistic insight, and practical experimental protocol.

Introduction and Significance

2-(4-Nitrophenoxy)benzoic acid is a bifunctional organic molecule featuring a diaryl ether linkage. Its structure, which combines a benzoic acid moiety with a nitro-activated phenyl ring, makes it a valuable and versatile intermediate in organic synthesis. The diaryl ether motif is a common scaffold in pharmaceuticals and agrochemicals, and the specific substitution pattern of this molecule offers distinct reactive handles for further chemical elaboration. The carboxylic acid group provides a site for amidation or esterification, while the nitro group can be readily reduced to an amine, opening pathways for the construction of complex heterocyclic systems.[1] The initial synthesis of molecules like this was not an isolated discovery but rather an application of emerging, powerful reactions capable of forging challenging carbon-oxygen bonds between aromatic rings.

The Historical Context: The Challenge of Diaryl Ether Synthesis

The formation of a diaryl ether bond (Ar-O-Ar') presented a significant challenge to early 20th-century chemists. The direct nucleophilic substitution of an unactivated aryl halide with a phenoxide is notoriously difficult due to the high strength of the carbon-halogen bond and electrostatic repulsion. The breakthrough came from the work of German chemist Fritz Ullmann. In the early 1900s, Ullmann discovered that copper or its salts could effectively catalyze the condensation of a phenol with an aryl halide, a transformation now known as the Ullmann Condensation or Ullmann Ether Synthesis.[2][3] This reaction became the cornerstone for the synthesis of diaryl ethers for decades and represents the most logical and historically significant route for the initial preparation of 2-(4-Nitrophenoxy)benzoic acid.[4]

Core Synthesis Route: The Ullmann Condensation

The Ullmann condensation is predicated on the reaction of a copper(I) phenoxide with an aryl halide. The reaction typically requires high temperatures and polar aprotic solvents.[4] For the synthesis of 2-(4-Nitrophenoxy)benzoic acid, the most logical pathway involves the coupling of 2-chlorobenzoic acid with 4-nitrophenol. The presence of the electron-withdrawing nitro group on the 4-nitrophenol starting material makes its corresponding aryl halide counterpart (e.g., 4-chloronitrobenzene) highly activated for nucleophilic aromatic substitution, which is a key principle favoring the Ullmann reaction.[4]

Mechanistic Rationale

The precise mechanism of the Ullmann reaction has been a subject of study for many years. While radical pathways have been considered, the generally accepted sequence involves the formation of organocopper intermediates.[2]

-

Formation of Copper(I) Phenoxide: The base (e.g., K₂CO₃) deprotonates the phenol (4-nitrophenol) to form the corresponding phenoxide. This phenoxide then reacts with the Cu(I) salt to generate a copper(I) phenoxide species.

-

Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

-

Reductive Elimination: The Cu(III) species reductively eliminates the diaryl ether product, regenerating a Cu(I) species that can re-enter the catalytic cycle.

The choice of a copper catalyst is critical; it facilitates the coupling under conditions where the uncatalyzed reaction would not proceed. The high temperatures are necessary to overcome the activation energy of the oxidative addition and reductive elimination steps.

Experimental Workflow Diagram

The following diagram illustrates the synthetic workflow for the Ullmann condensation route to 2-(4-Nitrophenoxy)benzoic acid.

Caption: Ullmann condensation workflow for 2-(4-Nitrophenoxy)benzoic acid.

Detailed Experimental Protocol

This protocol is a representative, self-validating procedure based on established Ullmann condensation methodologies.[5]

Materials:

-

2-Chlorobenzoic acid

-

4-Nitrophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 5 M

-

Ethanol

-

Deionized Water

Procedure:

-

To a dry 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (1 equiv.), 4-nitrophenol (1.1 equiv.), and anhydrous potassium carbonate (2.2 equiv.).

-

Add copper(I) iodide (0.1 equiv.) to the flask.

-

Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the 2-chlorobenzoic acid.

-

Begin vigorous stirring and purge the system with nitrogen for 15 minutes.

-

Heat the reaction mixture to 150°C using an oil bath and maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water with stirring.

-

Acidify the aqueous mixture to pH 2-3 by the slow addition of 5 M HCl. A precipitate should form.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water.

-

Dry the crude product in a vacuum oven.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 2-(4-Nitrophenoxy)benzoic acid as a solid.

Physicochemical Data and Characterization

Following a successful synthesis, the identity and purity of 2-(4-Nitrophenoxy)benzoic acid would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

| Property | Value | Source |